molecular formula C11H16IN5O4 B1482579 N1-Methyladenosine hydroiodide CAS No. 34308-25-3

N1-Methyladenosine hydroiodide

Cat. No. B1482579
CAS RN: 34308-25-3
M. Wt: 409.18 g/mol
InChI Key: HRVIETAHBNHGAH-YCSZXMBFSA-N
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Description

N1-Methyladenosine (m1A) is an adenosine moiety whose N1-position is methylated . It is a prevalent, abundant, and conserved internal post-transcriptional modification among prokaryotic and eukaryotic RNAs, especially in higher eukaryotic cells . It plays a critical role in the biogenesis of various RNAs, thereby regulating different biological functions and pathogenesis .


Synthesis Analysis

M1A methylation is performed by different methylases at different sites of tRNA, rRNA, and mRNA, using the methyl moiety provided by S-adenosylmethionine (SAM) . The m1A methylation in rRNA mainly occurs on the large subunit of the ribosome .


Molecular Structure Analysis

N1-methyladenosine (m1A) is an adenosine moiety whose N1-position is methylated . In case of adenosine, four positions in the nucleobase are known to be methylated, among which mono-methylation in the N1 and N6 positions [N1-methyladenosine (m1A) and m6A] have been well-studied .


Chemical Reactions Analysis

M1A methylation is the second most prevalent, abundant, and conserved internal post-transcriptional modification in eukaryotic RNAs, and plays an important regulatory role in post-transcriptional RNA modifications, such as RNA assembly, splicing, export, transport, translation, stabilization, and degradation .

Mechanism of Action

Target of Action

N1-Methyladenosine hydroiodide, also known as (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide, primarily targets RNA molecules. It is a post-transcriptionally modified RNA molecule that plays a pivotal role in the regulation of various biological functions and activities . It is found mainly in transfer RNA (tRNA) and ribosomal RNA (rRNA) of many living organisms . It is deeply implicated in environmental stress, ribosome biogenesis, and antibiotic resistance .

Mode of Action

This compound interacts with its targets by modifying the RNA structure and translation efficiency . It is dynamically regulated under stress . The RNA-guided, RNA-targeting CRISPR Cas13a exhibits a “collateral effect” of promiscuous RNase activity upon target recognition . This modification is known to affect the structural stability of RNA, thereby affecting protein translation efficiency .

Biochemical Pathways

This compound affects various biochemical pathways. It is known to respond to environmental stress, affect ribosome biogenesis, and mediate antibiotic resistance in bacteria . It is also involved in the regulation of genetic expression at the post-transcriptional level .

Pharmacokinetics

It has been found to be a novel substrate of renal cationic drug transporters oct2 and mate2-k .

Result of Action

The result of this compound’s action is the regulation of gene expression. It plays important roles in regulating mRNA structure and translation efficiency . It is also known to have a significant impact on neuronal gene expression and oxygen glucose deprivation/reoxygenation induction .

Action Environment

The action of this compound is influenced by environmental factors. It is known to respond to environmental stress . It is also dynamically regulated under stress . The level and pattern of this compound modification change significantly during stress conditions .

Advantages and Limitations for Lab Experiments

The use of N1-Methyladenosine hydroiodide in lab experiments has several advantages, including its potential as a biomarker and therapeutic target in various diseases. Additionally, the synthesis of this compound is relatively straightforward, and it can be incorporated into RNA molecules using standard RNA synthesis methods. However, there are also limitations to the use of this compound in lab experiments. For example, it can be difficult to distinguish between this compound and other modified nucleosides, which may affect the interpretation of results. Additionally, the effects of this compound on RNA structure and function may be context-dependent, and may vary depending on the specific RNA molecule being studied.

Future Directions

There are several future directions for research on N1-Methyladenosine hydroiodide, including the development of new methods for detecting and quantifying this compound in RNA molecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and its role in regulating RNA structure and function. Finally, the potential therapeutic applications of this compound in various diseases should be explored further, with a focus on developing targeted therapies that can modulate this compound levels in specific tissues or cell types.

Scientific Research Applications

The study of N1-Methyladenosine hydroiodide has potential applications in various fields of research, including cancer biology, neurodegenerative diseases, and RNA biology. In cancer biology, this compound has been shown to be dysregulated in several types of cancer, and may serve as a biomarker for diagnosis and prognosis. In neurodegenerative diseases, this compound has been linked to the regulation of RNA metabolism and may play a role in disease pathogenesis. In RNA biology, this compound has been shown to affect RNA structure and function, and may be involved in the regulation of gene expression.

Biochemical Analysis

Biochemical Properties

N1-Methyladenosine hydroiodide is involved in several biochemical reactions, primarily through its role in RNA modification. This compound interacts with various enzymes, proteins, and other biomolecules. The enzymes responsible for the methylation of adenosine to form this compound include methyltransferases such as TRMT6, TRMT61A, TRMT61B, and TRMT10C . These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the nitrogen atom at the first position of adenosine. The interaction of this compound with these enzymes is crucial for the regulation of RNA stability and function. Additionally, this compound interacts with RNA-binding proteins such as YTHDF1, YTHDF2, YTHDF3, and YTHDC1, which recognize and bind to the methylated RNA, thereby influencing RNA metabolism and function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound plays a role in the regulation of mRNA stability and translation efficiency, which in turn affects protein synthesis and cellular metabolism . The presence of this compound in RNA can also impact cell signaling pathways by modulating the expression of genes involved in these pathways. For example, in neuronal cells, this compound has been shown to regulate gene expression and neuronal apoptosis following oxygen-glucose deprivation/reoxygenation induction .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific RNA-binding proteins, which recognize the methylated adenosine and mediate its effects on RNA metabolism . Additionally, the methylation of adenosine to form this compound can inhibit or activate certain enzymes involved in RNA processing and modification. This modification also affects the secondary structure of RNA, thereby influencing its stability and translation efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is dynamically regulated under stress conditions, such as oxygen-glucose deprivation/reoxygenation induction in neuronal cells . The temporal changes in the levels of this compound can affect gene expression and cellular metabolism over time. Additionally, the stability of this compound in RNA can be influenced by the activity of demethylases, which remove the methyl group from the adenosine .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the administration of this compound at different dosages can result in varying effects on cellular function and metabolism. For example, high doses of this compound have been associated with toxic effects, such as increased apoptosis and impaired cellular function . Conversely, lower doses of this compound may have beneficial effects on cellular metabolism and gene expression. The threshold effects and toxic or adverse effects of this compound at high doses highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to RNA modification and metabolism. This compound interacts with enzymes such as methyltransferases and demethylases, which regulate its formation and removal from RNA . The presence of this compound in RNA can also affect metabolic flux and metabolite levels by influencing the stability and translation efficiency of mRNA. Additionally, the dynamic regulation of this compound in response to physiological stress can impact metabolic pathways and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported into cells by nucleoside transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can interact with RNA-binding proteins, which influence its localization and accumulation in specific cellular compartments. The distribution of this compound within cells can affect its activity and function, as well as its impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound is primarily localized in the nucleus, where it is involved in the modification of RNA . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its function. For example, the localization of this compound in the nucleus allows it to interact with RNA polymerase and other transcriptional machinery, thereby influencing gene expression and RNA metabolism .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h3-5,7-8,11-12,17-19H,2H2,1H3;1H/t5-,7-,8-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVIETAHBNHGAH-YCSZXMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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